Quinazolino[4,3-b]quinazolin-8-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9N3O |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
quinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H9N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-9H |
InChI Key |
MBXQOZNRJDGWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Elucidation in Quinazolino 4,3 B Quinazolin 8 One Synthesis
Detailed Reaction Pathways for Cyclization and Annulation Processes
The construction of the quinazolino[4,3-b]quinazolin-8-one framework is predominantly achieved through cyclization and annulation reactions, which involve the formation of multiple new bonds in a single synthetic operation. These processes can be initiated from various starting materials and often proceed through a cascade of reactions.
One common strategy involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with orthoesters. researchgate.netnih.gov This reaction, which can be facilitated by microwave irradiation under solvent-free conditions, proceeds through a two-step condensation. researchgate.netnih.gov Another approach utilizes a Niementowski condensation, reacting anthranilic acids with amides to form the 3H-quinazolin-4-one ring, which can then be further elaborated. researchgate.netekb.eg
More complex and efficient one-pot syntheses have also been developed. For instance, a copper-catalyzed multicomponent reaction starting from 2-(2-bromophenyl)quinazolin-4(3H)-one, aldehydes, and various nitrogen sources under aerobic conditions has been reported. grafiati.comgrafiati.com This protocol involves an initial amination of the brominated quinazolinone, followed by condensation with the aldehyde and a subsequent oxidative cyclization to yield the final tetracyclic product. grafiati.comgrafiati.com
An iron-mediated, one-pot reductive cyclization provides another pathway. acs.orgnih.govresearchgate.net This method utilizes Fe(0) powder to facilitate the reductive cyclization of a precursor, with mechanistic studies indicating that water serves as the hydrogen source for the reduction of a nitro group, a process accelerated by the presence of an aldehyde. acs.orgnih.govresearchgate.net Similarly, a tin(II) chloride-mediated reductive cyclization of 2-(2-nitrophenyl)-3H-quinazolin-4-one in various alcohols also furnishes the 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-one skeleton. nih.govacs.org
A metal-free approach involves an I2-promoted reaction for the synthesis of 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones. researchgate.netresearchgate.net This reaction proceeds through the in situ sp3 C-H oxidation of aryl methyl ketones to form phenylglyoxal (B86788), which is followed by imine formation and an intramolecular nucleophilic addition, resulting in the formation of two new C-N bonds. researchgate.netresearchgate.net
The following table summarizes various synthetic strategies for this compound derivatives:
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Product |
| 2-(o-aminophenyl)-4(3H)-quinazolinone, Orthoesters | Microwave irradiation | Condensation | 6-substituted quinazolino[4,3-b]quinazolin-8-ones researchgate.netnih.gov |
| Anthranilic acids, Amides | Heat | Niementowski Condensation | 4(3H)-quinazolinones (precursors) researchgate.netekb.eg |
| 2-(2-bromophenyl)quinazolin-4(3H)-one, Aldehydes, Nitrogen sources | Copper(I) salts, O2 (aerobic) | Multicomponent, Amination, Condensation, Oxidative Cyclization | Quinazolino[4,3-b]quinazoline derivatives grafiati.comgrafiati.com |
| Nitro-substituted precursors | Fe(0) powder, Aldehyde | Reductive Cyclization | 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones acs.orgnih.govresearchgate.net |
| 2-(2-nitrophenyl)-3H-quinazolin-4-one | SnCl2, Alcohols | Reductive Cyclization | 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones nih.govacs.org |
| Aryl methyl ketones, 2-aminobenzamide (B116534) | I2 | C-H oxidation, Imine formation, Nucleophilic addition | 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones researchgate.netresearchgate.net |
Role of Intermediates in Reaction Progression
The progression of the synthesis of this compound is critically dependent on the formation and subsequent reaction of various intermediates. The nature of these intermediates is dictated by the specific reaction pathway.
In the iron-mediated reductive cyclization, a key step is the reduction of a nitro group, a transformation for which water acts as the hydrogen source. researchgate.net The reaction rate is notably accelerated by an aldehyde, suggesting its involvement in the formation of a crucial intermediate. researchgate.net
For the I2-promoted synthesis, the in situ generation of phenylglyoxal from the sp3 C-H oxidation of aryl methyl ketones is a pivotal step. researchgate.net This is followed by the formation of an imine intermediate, which then undergoes an intramolecular nucleophilic addition to construct the final ring system. researchgate.net
In copper-catalyzed reactions starting from 2-nitrobenzaldehydes, a multi-step one-pot process is observed. chim.it This involves the initial copper-catalyzed formation of a nitrile from the aldehyde in the presence of urea (B33335). Subsequent reduction of the nitro group and hydrolysis of the nitrile are facilitated by hydrazine (B178648) hydrate, leading to an o-aminobenzamide intermediate. This intermediate then undergoes oxidative addition with an aldehyde, driven by atmospheric oxygen, to yield the quinazolinone core. chim.it
The synthesis of fused quinazolinone derivatives via palladium-catalyzed cyclization from 3-arylquinazolinones involves a sequence of intermediates. nih.gov The process includes C-X bond cleavage, alkyne insertion, a 1,4-palladium migration, and C-H annulation. nih.gov
A metal-free, one-pot synthesis of quinazolino[3,4-α]quinazolin-13-ones proceeds through the formation of nitro-carbonitrile intermediates from diazonium salts and nitrile-functionalized intermediates via amination, cyclization, and amidation steps. nih.govmdpi.com
The table below highlights key intermediates in different synthetic routes:
| Synthetic Route | Key Intermediates |
| Fe(0)-mediated reductive cyclization | Reduced nitro-group species researchgate.net |
| I2-promoted synthesis | Phenylglyoxal, Imine researchgate.net |
| Copper-catalyzed synthesis from 2-nitrobenzaldehydes | Nitrile, o-aminobenzamide chim.it |
| Palladium-catalyzed cyclization | Alkyne insertion products, Palladium-migrated species nih.gov |
| Metal-free synthesis from diazonium salts | Nitro-carbonitrile, Nitrile-functionalized species nih.govmdpi.com |
Elucidation of Regioselectivity and Stereoselectivity in this compound Formation
The formation of the this compound structure often presents challenges in controlling regioselectivity and stereoselectivity, particularly when multiple reactive sites are available for cyclization.
A notable example of regioselectivity is observed in the tin(II) chloride-mediated synthesis of 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones, which is described as a regioselective process. nih.govacs.org Similarly, an Fe(0)-powder-mediated one-pot reductive cyclization protocol also demonstrates regioselectivity in the synthesis of biheterocyclic 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones. acs.orgresearchgate.net
In the context of fused quinazolinoquinazolinones, the cyclization of 2-(2-aminophenyl)quinazolin-4(3H)-ones can potentially lead to two different isomers: 6-alkyl-(8H)-quinazolino[4,3-b]quinazolin-8-one (angular) and 6-alkyl-(13H)-quinazolino[3,4-a]quinazolin-13-one (linear). researchgate.net The differentiation between these isomers can be achieved through analysis of their infrared (IR) and carbon nuclear magnetic resonance (13C NMR) data. researchgate.net
Microwave-assisted synthesis has been shown to influence the outcome of these reactions. acs.org While controlling E/Z stereochemistry can be challenging in some related syntheses, the use of microwave irradiation in the multistep synthesis of 8H-quinazolino[4,3-b]quinazolin-8-one from anthranilic acids via two Niementowski condensations has been reported. acs.org
An unusual dehydrogenative rearrangement has also been observed, where a 11b,12-dihydro-(13H)-quinazolino[3,4-a]quinazolin-13-one can rearrange to the (8H)-quinazolino[4,3-b]quinazolin-8-one isomer. researchgate.net This highlights the thermodynamic factors that can influence the final product distribution.
The following table outlines key aspects of selectivity in this compound synthesis:
| Reaction Type | Selectivity Aspect | Observation |
| SnCl2-mediated reductive cyclization | Regioselectivity | Reported as a regioselective synthesis. nih.govacs.org |
| Fe(0)-mediated reductive cyclization | Regioselectivity | Reported as a regioselective synthesis. acs.orgresearchgate.net |
| Cyclization of 2-(2-aminophenyl)quinazolin-4(3H)-ones | Regioselectivity | Can form both angular and linear isomers. researchgate.net |
| Microwave-assisted synthesis | Reaction Control | Can influence reaction outcomes. acs.org |
| Dehydrogenative rearrangement | Isomerization | Rearrangement from linear to angular isomer observed. researchgate.net |
Influence of Catalysts and Reagents on Reaction Mechanisms
The choice of catalysts and reagents plays a paramount role in dictating the reaction mechanism, efficiency, and selectivity in the synthesis of this compound and its derivatives. A wide array of catalysts, from simple metal salts to more complex systems, have been employed.
Copper Catalysts: Copper salts such as CuI, CuBr, CuCl, Cu(OAc)2, and Cu(OTf)2 are frequently used due to their low cost, abundance, and low toxicity. chim.it They are effective in catalyzing C-N bond formation through C-H activation. chim.it In one-pot syntheses from 2-nitrobenzaldehydes, Cu(OAc)2 catalyzes the initial nitrile formation. chim.it Copper-catalyzed cascade reactions of 2-halobenzamides with nitriles also lead to quinazolinone derivatives. chim.it Furthermore, copper-mediated aerobic oxidative cyclization is a key step in some multicomponent syntheses of tetracyclic quinazolino[4,3-b]quinazolines. grafiati.comtandfonline.com
Iron and Tin Catalysts: Fe(0) powder and tin(II) chloride are utilized in reductive cyclization reactions. acs.orgresearchgate.netnih.govacs.org Fe(0) in the presence of water facilitates the reduction of nitro groups, a process accelerated by aldehydes. acs.orgresearchgate.net SnCl2 also effectively mediates this reductive transformation. nih.govacs.org
Palladium Catalysts: Palladium catalysts are employed in various C-H activation and cross-coupling reactions to construct the quinazolinone framework. nih.gov
Heterogeneous Catalysts: Amberlite IR-120, an acidic resin, has been used as a heterogeneous catalyst for the synthesis of 6-aryl-5H-quinazolino[4,3-b]quinazolin-8(6H)-one derivatives from 2-(2-aminophenyl)quinazolin-4(3H)-ones and aromatic aldehydes. ijacskros.com This catalyst offers advantages such as operational simplicity, reusability, and ease of isolation. ijacskros.com
Other Reagents:
Microwave Irradiation: This technique is often used to accelerate reactions and improve yields, particularly in solvent-free conditions. researchgate.netnih.govacs.org
Iodine: In metal-free syntheses, iodine promotes the in situ oxidation of aryl methyl ketones to phenylglyoxals. researchgate.netresearchgate.net
The influence of various catalysts and reagents is summarized in the table below:
| Catalyst/Reagent | Role in Reaction Mechanism | Example Application |
| Copper Salts (e.g., Cu(OAc)2) | Catalyzes C-N bond formation, nitrile formation, and oxidative cyclization. grafiati.comchim.it | One-pot synthesis from 2-nitrobenzaldehydes. chim.it |
| Fe(0) Powder | Mediates reductive cyclization of nitro compounds. acs.orgresearchgate.net | Synthesis of 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones. acs.orgresearchgate.net |
| Tin(II) Chloride | Mediates reductive cyclization. nih.govacs.org | Synthesis of 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones. nih.govacs.org |
| Palladium Catalysts | Catalyzes C-H activation and cross-coupling reactions. nih.gov | Synthesis of fused quinazolinone derivatives. nih.gov |
| Amberlite IR-120 | Heterogeneous acid catalyst for condensation reactions. ijacskros.com | Synthesis of 6-aryl-5H-quinazolino[4,3-b]quinazolin-8(6H)-one derivatives. ijacskros.com |
| Microwave Irradiation | Accelerates reactions and improves yields. researchgate.netnih.govacs.org | Solvent-free condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with orthoesters. researchgate.netnih.gov |
| Iodine | Promotes in situ oxidation. researchgate.netresearchgate.net | Metal-free synthesis of 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones. researchgate.netresearchgate.net |
Structural Modifications and Derivatization Strategies for Quinazolino 4,3 B Quinazolin 8 One
Introduction of Substituents on the Quinazolino[4,3-b]quinazolin-8-one Core
The functionalization of the this compound nucleus is primarily achieved by introducing various substituents onto its aromatic rings. These modifications are crucial for fine-tuning the molecule's properties.
One of the most direct methods involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with orthoesters. nih.govresearchgate.net This reaction, often facilitated by microwave irradiation and conducted under solvent-free conditions, provides a rapid and efficient route to 6-substituted this compound derivatives. nih.govresearchgate.net The absence of organic or inorganic reagents leads to cleaner reaction profiles and high yields. researchgate.net
Another prevalent strategy is the reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones with various aromatic aldehydes. ijacskros.com Using a catalyst such as Amberlite IR-120 resin, this method yields a variety of 6-aryl-5H-quinazolino[4,3-b]quinazolin-8(6H)-one derivatives in good to excellent yields. ijacskros.com
Alternative synthetic routes involve building the core structure from substituted precursors. For instance, condensing substituted anthranilic acids with 4-(thiomethyl)quinazolines or 4-chloroquinazolines under microwave conditions can produce a range of substituted Quinazolino[4,3-b]quinazolin-8-ones. nih.gov The use of a chloro leaving group has been shown to be more straightforward and provide better yields compared to a thiomethyl group. nih.gov
The table below summarizes various synthetic strategies for introducing substituents onto the this compound core.
| Starting Materials | Reagents/Conditions | Position of Substitution | Resulting Derivative | Reference |
| 2-(o-Aminophenyl)-4(3H)-quinazolinone, Orthoesters (e.g., triethyl orthoformate) | Microwave irradiation, solvent-free | 6 | 6-Substituted Quinazolino[4,3-b]quinazolin-8-ones | nih.gov, researchgate.net |
| 2-(2-Aminophenyl)quinazolin-4(3H)-ones, Aromatic aldehydes | Amberlite IR-120 resin | 6 | 6-Aryl-5H-quinazolino[4,3-b]quinazolin-8(6H)-one | ijacskros.com |
| Anthranilic acids, 4-(Thiomethyl)quinazolines or 4-Chloroquinazolines | Microwave irradiation, graphite, acetic acid (for chloro derivative) | Various | Substituted 8H-Quinazolino[4,3-b]quinazolin-8-ones | nih.gov |
| 2-(2-Bromophenyl)quinazolin-4(3H)-one, Aldehydes, Nitrogen sources (e.g., NH4OAc) | Copper(I) salts, aerobic conditions | Various | Substituted Quinazolino[4,3-b]quinazoline derivatives | grafiati.com |
Functional Group Tolerance and Scope of Derivatization Reactions
The utility of a synthetic method is often defined by its tolerance to various functional groups, which allows for the creation of a diverse library of compounds without the need for extensive protecting group chemistry.
Syntheses of this compound derivatives have demonstrated broad functional group tolerance. For example, the copper-catalyzed one-pot synthesis from 2-nitrobenzaldehydes and other aldehydes proceeds efficiently with substrates bearing a range of functional groups. acs.orgchim.it Similarly, an iodine-promoted protocol for creating 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones is applicable to a wide array of aryl methyl ketones, including those containing heterocyclic systems and fragments derived from existing drugs. researchgate.netresearchgate.net
The palladium-catalyzed three-component coupling of N-substituted anthranilamides with isocyanides and arylboronic acids also exhibits good functional group tolerance, enabling the synthesis of diverse 2,3-disubstituted quinazolinones, which are precursors to the fused system. organic-chemistry.org Research has shown that common electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., halogens) on the aromatic rings of the precursors are well-tolerated in many synthetic protocols. mdpi.comrsc.org
The following table details the functional group tolerance in various synthetic approaches to this compound and its precursors.
| Synthetic Method | Tolerated Functional Groups | Reference(s) |
| I₂-promoted synthesis of 6-aroyl-5,6-dihydro derivatives | Heterocycles, drug-derived substrates | researchgate.net, researchgate.net |
| Fe(0)-mediated reductive cyclization | Works under aerobic conditions, indicating tolerance to atmospheric oxygen | researchgate.net, nih.gov, acs.org |
| Copper-catalyzed one-pot synthesis from 2-nitrobenzaldehydes | Wide substrate scope with good functional group tolerances | acs.org, chim.it |
| Pd-catalyzed three-component coupling | Good functional group tolerance | organic-chemistry.org |
| Oxidative olefin bond cleavage for quinazolin-4(3H)-one synthesis | Electron-donating groups (-C(CH₃)₃, -OCH₃), halogens (-F, -Cl) | mdpi.com |
| Catalyst-free reaction of 2-aminobenzamide (B116534) with aldehydes | Halogen and electron-withdrawing functional groups, various heterocyclic aldehydes | rsc.org |
| One-pot three-component assembly with arenediazonium salts and nitriles | Electron-withdrawing groups (ester, amide, sulfone, nitrile, ketone), nitro group (-NO₂) | acs.org |
Synthesis of Bio-Inspired Molecular Scaffolds Based on this compound
The this compound framework serves as a template for constructing bio-inspired molecules, which often mimic the structural motifs of natural products. The synthesis of such scaffolds is a key area of research, driven by the search for novel compounds with potential biological relevance.
A noteworthy method for generating these scaffolds is an iron(0)-powder-mediated, one-pot reductive cyclization. researchgate.netnih.govacs.org This process creates 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones under aerobic conditions, providing a direct route to these bio-inspired structures. researchgate.netnih.govacs.orgacs.org The reaction is notable for using water as a hydrogen source for the reduction of a nitro group precursor. nih.govacs.org
The quinazolinone core is a feature of several natural alkaloids, such as luotonin A and rutaecarpine. nih.govresearchgate.net Synthetic strategies developed for these natural products can be adapted to produce analogs based on the this compound structure. For instance, a copper-catalyzed one-pot method used to synthesize natural products like schizocommunin and tryptanthrin (B1681603) has also been successfully applied to the regioselective synthesis of 8H-quinazolino[4,3-b]quinazolin-8-one. acs.orgchim.it This highlights the utility of the core scaffold in building complex, nature-inspired molecules.
Development of Polycyclic and Fused Systems Derived from this compound
Building upon the core tetracyclic structure of this compound, chemists have developed strategies to synthesize even more complex, fused polycyclic systems. These advanced architectures are of interest for their unique three-dimensional shapes and potential applications in materials science and medicinal chemistry.
One approach involves a palladium-catalyzed aerobic oxidative reaction of quinazolinones with alkynes. researchgate.netresearchgate.net This method facilitates sequential [4+2] and [3+2] cycloadditions to assemble novel fused-polycyclic systems that incorporate tetrahydropyridine (B1245486) and dihydrofuran rings. researchgate.netresearchgate.netacs.org The reaction proceeds through C-H and N-H bond functionalization, demonstrating an atom- and step-economical pathway to complex molecules. researchgate.netacs.org
Another strategy is the copper-mediated oxidative coupling of quinazolines with various aldehydes. scispace.com This microwave-assisted tandem reaction offers a rapid and straightforward method for synthesizing complex fused quinazoline (B50416) derivatives through the formation of new C-N bonds. scispace.com
Furthermore, the core structure can be fused with other heterocyclic rings like thiazole (B1198619). The synthesis of novel thiazole-fused quinazolinones, such as angular thiazolo[5,4-f]quinazolin-9-one, has been achieved, expanding the library of available polycyclic systems. sci-hub.semdpi.com These synthetic efforts underscore the versatility of the this compound scaffold as a building block for constructing diverse and intricate molecular frameworks. grafiati.comtandfonline.com
Advanced Spectroscopic and Analytical Characterization of Quinazolino 4,3 B Quinazolin 8 One Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of quinazolino[4,3-b]quinazolin-8-one derivatives in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing deep insights into the molecular structure. ipb.pt
One-Dimensional NMR (¹H, ¹³C) for Backbone Analysis
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial analysis of the this compound backbone. The ¹H NMR spectrum typically reveals signals for the aromatic protons in the downfield region, with their chemical shifts and coupling constants providing information about the substitution pattern on the fused ring system. For instance, in a series of 6-substituted quinazolino[4,3-b]quinazolin-8-ones, aromatic proton signals were observed in the range of δ 7.32–9.49 ppm. researchgate.net Similarly, ¹³C NMR spectra show characteristic signals for the carbonyl carbon (C=O) around δ 159.72–162.7 ppm and for the aromatic carbons between δ 113.2 and 152.7 ppm, confirming the core structure. researchgate.netrsc.orgjapsonline.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 6-Phenyl-quinazolino[4,3-b]quinazolin-8-one | ¹³C | 159.72 (C=O), 119.19-148.10 (Aromatic C) | researchgate.net |
| 6-(p-tolyl)-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one | ¹H | 8.20-6.82 (Aromatic H), 2.24-2.14 (CH₃) | rsc.org |
| 6-(p-tolyl)-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one | ¹³C | 160.1 (C=O), 116.1-148.2 (Aromatic C), 20.9 (CH₃) | rsc.org |
| 2-chloro-6-phenyl-8H-quinazolino[4,3-b]quinazolin-8-one | Data determined via NMR | nih.gov |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are employed to resolve complex structural features by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin coupling networks, helping to establish the connectivity of adjacent protons, which is particularly useful for tracing the proton environment on the aromatic rings. sdsu.eduresearchgate.netprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. ipb.ptsdsu.eduprinceton.edu This is faster and often more informative than 1D DEPT experiments. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two to four bonds), which is crucial for piecing together the entire molecular skeleton, including the connection of substituents to the quinazolinone core. ipb.ptsdsu.eduresearchgate.netprinceton.edu For example, HMBC analysis was used to confirm the structure of novel glycerolated 4-quinazolinone natural products. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. ipb.ptprinceton.edu
These combined techniques were instrumental in assigning the complete proton and nitrogen chemical shifts for complex related heterocyclic structures. ipb.pt
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the calculation of the molecular formula. rsc.org The technique typically involves detecting the protonated molecular ion [M+H]⁺ or the molecular ion M⁺. researchgate.netrsc.orgjapsonline.com For example, the HRMS (ESI) analysis of 6-(p-tolyl)-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one showed a calculated m/z of 340.1450 for C₂₂H₁₇N₃O, with a found value of 340.1472 [M+H]⁺, confirming its composition. rsc.org Analysis of fragmentation patterns can further support structural assignments. nih.govacs.org
Table 2: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 6-phenyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one | C₂₁H₁₅N₃O | 326.1293 | 326.1320 | rsc.org |
| 6-(p-tolyl)-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one | C₂₂H₁₇N₃O | 340.1450 | 340.1472 | rsc.org |
| 6-(4-isopropylphenyl)-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one | C₂₄H₂₁N₃O | 368.1763 | 368.1789 | rsc.org |
| 6-(4-chlorophenyl)-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one | C₂₁H₁₄ClN₃O | 360.0904 | 360.0936 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound derivatives, the most prominent and easily identifiable absorption band is the stretching vibration of the carbonyl group (C=O) in the quinazolinone ring. This sharp, intense peak typically appears in the range of 1670–1780 cm⁻¹. pressbooks.pub Specifically for this class of compounds, the C=O stretch is often observed around 1684–1696 cm⁻¹. rsc.orgthieme-connect.com Other characteristic bands include those for C-N stretching, aromatic C=C stretching, and C-H stretching vibrations. The region from 400-1400 cm⁻¹, known as the fingerprint region, provides a unique pattern for each compound, helping to confirm its identity. maricopa.edupressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |
|---|---|---|---|
| C=O (Amide Carbonyl) | 1684 - 1696 | Strong, sharp stretching vibration | rsc.orgthieme-connect.com |
| C=N | ~1483 | Stretching vibration | japsonline.com |
| Aromatic C=C | 1587 - 1644 | Stretching vibrations | rsc.orgjapsonline.com |
| C-H (sp²) | >3000 | Aromatic C-H stretching | pressbooks.pub |
| C-H (sp³) | <3000 | Alkyl C-H stretching (if applicable) | pressbooks.pub |
| C-N | 1230 - 1325 | Stretching vibrations | mdpi.com |
UV-Vis Spectroscopy and Photophysical Studies of Quinazolino[4,3-b]quinazolin-8-ones
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of quinazolino[4,3-b]quinazolin-8-ones. These compounds, possessing a large, fused aromatic system, typically exhibit significant absorption in the UV-Vis range. researchgate.net Recent studies have focused on the photophysical properties of these derivatives, revealing that many exhibit fluorescence. researchgate.netresearchgate.net For example, a series of 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones was found to show blue fluorescence emission with good quantum yields. researchgate.netresearchgate.net The synthesis of diverse fluorescent quinazolino[4,3-b]quinazolin-8-ones has been achieved, and their photophysical properties have been studied using UV-Vis and fluorescence spectroscopy. researchgate.netgrafiati.com The development of these fluorescent scaffolds is of interest for applications in materials science and as potential biological probes. acs.org
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although specific crystallographic data for the parent this compound is not prevalent in the provided results, the technique has been successfully applied to closely related quinazolinone derivatives. researchgate.nettandfonline.comnih.govtandfonline.com For instance, X-ray crystallography was used to unambiguously establish the 3D structure of novel 3,4-dihydropyrazino[2,1-b]quinazolin-6-one derivatives and to confirm isomerization in the solid state. researchgate.nettandfonline.comtandfonline.com For a fused quinazoline (B50416) derivative, single-crystal X-ray data were collected to determine its structure, demonstrating the utility of this method for the broader class of compounds. rsc.org
Computational and Theoretical Investigations of Quinazolino 4,3 B Quinazolin 8 One
Quantum Chemical Calculations (e.g., DFT studies) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of quinazolinone-based compounds. These studies often focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's reactivity and kinetic stability. physchemres.org
A low HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. physchemres.orgresearchgate.net Calculations for various quinazolinone derivatives have been performed to predict their behavior in different chemical environments, such as their potential as corrosion inhibitors or antioxidants. physchemres.orgsapub.orgphyschemres.org For these applications, a higher HOMO energy (E_HOMO) value indicates a greater tendency to donate electrons, while a lower LUMO energy (E_LUMO) value suggests a higher capacity to accept electrons. physchemres.org
Key electronic properties calculated through DFT, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and global hardness (η), provide a deeper understanding of the molecule's stability and reactivity. sapub.orginternationaljournalssrg.org For instance, a high ionization potential combined with a low electron affinity points to high molecular stability. The mapping of the electrostatic potential surface (MEP) is another valuable tool that visually represents the electron density distribution, allowing for the identification of electrophilic and nucleophilic sites within the molecule. sapub.org
Table 1: Representative Quantum Chemical Parameters for Quinazolinone Derivatives Note: The values presented are illustrative and derived from studies on various quinazolinone derivatives, not specifically Quinazolino[4,3-b]quinazolin-8-one, for which dedicated public data is scarce. The parameters are calculated using DFT methods (e.g., B3LYP with basis sets like 6-311G(d,p)).
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.0 to -7.0 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and kinetic stability |
| Ionization Potential | IP | 6.0 to 7.0 | Energy required to remove an electron |
| Electron Affinity | EA | 1.0 to 2.0 | Energy released when an electron is added |
| Absolute Electronegativity | χ | 3.5 to 4.5 | Tendency to attract electrons |
| Global Hardness | η | 2.0 to 2.5 | Resistance to change in electron distribution |
| Global Softness | S | 0.4 to 0.5 | Reciprocal of hardness, indicates reactivity |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical insights into ligand-target interactions. frontiersin.org For derivatives of this compound, docking studies have been pivotal in identifying potential biological targets and understanding the structural basis of their activity.
One significant study performed molecular docking of 6-phenyl-8H-benzo[g]this compound into the Kelch domain of Keap1 (PDB ID: 4IQK), a key regulator of the Nrf2 antioxidant response pathway. nih.govdundee.ac.uk The goal was to explore how the compound could block the Nrf2-binding site. nih.govdundee.ac.uk Similarly, various quinazolinone derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase-1 (PARP1) to evaluate their potential as anticancer agents. scirp.orgnih.gov
These studies reveal the specific amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. scirp.orgnih.gov For example, docking of a quinazolinone-based dual inhibitor into PARP1 showed key hydrogen bonds forming with the backbone atoms of Gly863, while interactions with BRD4 involved hydrogen bonding with the amide group of Asn433. nih.gov This information is invaluable for understanding the molecule's mechanism of action and for guiding the rational design of more potent and selective inhibitors.
Table 2: Examples of Molecular Docking Studies on Quinazolinone Scaffolds
| Compound/Derivative | Biological Target (PDB ID) | Key Interacting Residues | Type of Interaction | Reference |
| 6-phenyl-8H-benzo[g]this compound | Keap1 Kelch domain (4IQK) | Not specified in abstract | Blocking of Nrf2-binding site | nih.govdundee.ac.uk |
| Quinazolinone derivative 20 | Dihydrofolate Reductase (DHFR) | Ile 7, Val 8, Ala 9, Ile 16, Gly 20, Asp 21, Leu 22, Glu 30, Phe 31, Phe 34, Ser 59, Ile 60 | Hydrophobic interactions, Hydrogen bond with Asp 21 | scirp.org |
| Quinazolinone derivative 1 | PARP1 | Gly863 | Hydrogen bonds | nih.gov |
| Quinazolinone derivative 1 | BRD4 (5UOO) | Asn433 | Hydrogen bonds | nih.gov |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are frequently employed to predict and corroborate experimental spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. internationaljournalssrg.orgsemanticscholar.org DFT calculations are particularly effective for predicting the vibrational frequencies corresponding to IR absorption bands and for calculating the chemical shifts of ¹H and ¹³C NMR. researchgate.netphyschemres.org
By comparing the computationally predicted spectra with experimentally obtained data, researchers can confirm the structure of newly synthesized compounds, including complex heterocyclic systems like this compound. internationaljournalssrg.orgsemanticscholar.org For instance, the calculated IR spectrum can help in assigning specific absorption bands to functional groups, such as the C=O and C=N stretching vibrations, which are characteristic of the quinazolinone core. semanticscholar.org Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to affirm the positions of protons and carbons within the molecular structure. frontiersin.org These computational validations are a crucial step in the characterization of novel molecules.
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Quinazolinone Derivative Note: This table is a representative example based on general findings in the literature for quinazolinone derivatives. semanticscholar.org
| Spectroscopic Data | Experimental Value | Computationally Predicted Value | Assignment |
| IR (cm⁻¹) | 1690-1640 | ~1650 | C=O (Quinazolinone ring) |
| 1611-1569 | ~1600 | C=N (Quinazoline ring) | |
| ¹³C NMR (ppm) | ~162.0 | ~162.9 | C=O (Carbonyl carbon) |
| ~155.0 | ~154.0 | C=N (Imine carbon) | |
| 120.0-148.0 | 120.9-146.1 | Aromatic carbons |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling of reaction pathways provides deep insights into the mechanisms of chemical transformations, helping to explain reaction outcomes like regioselectivity and to predict the feasibility of a reaction. For complex syntheses, such as those forming the this compound scaffold, computational studies can map out the entire energy profile of a reaction. nih.govmdpi.com
This involves locating the transition states (TS) that connect reactants to products and calculating their corresponding activation energies (Ea). A lower activation energy indicates a more favorable reaction pathway. For example, in a 1,3-dipolar cycloaddition reaction used to synthesize quinazolin-4-one-isoxazole hybrids, DFT calculations were used to study the regioselectivity. nih.govmdpi.com The calculations showed that the formation of one regioisomer was both kinetically and thermodynamically favored over the other, which was in excellent agreement with experimental observations. mdpi.com
Furthermore, Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that a calculated transition state correctly connects the reactant and product, providing a detailed view of the bond-forming and bond-breaking processes along the reaction coordinate. nih.gov Such studies are crucial for optimizing reaction conditions and for designing more efficient synthetic routes. researchgate.netresearchgate.net
Table 4: Example of Calculated Activation Energies for Competing Reaction Pathways Note: Data derived from a DFT study on the regioselectivity of a cycloaddition reaction to form a quinazolin-4-one derivative. mdpi.com
| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Experimental Outcome |
| Pathway 1 | Regioisomer P-1 | -81.15 | Major product formed |
| Pathway 2 | Regioisomer P-2 | -77.32 | Minor or no product formed |
Structure-Based Design Principles for this compound Analogs
The ultimate goal of many computational studies is to establish clear structure-activity relationships (SAR) that can guide the design of new, improved molecules. acs.orgnih.gov For this compound and its analogs, structure-based design principles are derived primarily from molecular docking results combined with quantum chemical calculations. sapub.orgnih.gov
By identifying the key interactions between a lead compound and its biological target, researchers can propose specific modifications to the molecular scaffold to enhance binding affinity and selectivity. nih.gov For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a bulky hydrophobic group can be added to a specific position on the quinazolinone ring to fill this pocket and improve binding. scirp.org Similarly, if a hydrogen bond with a key residue is identified, functional groups that can act as hydrogen bond donors or acceptors can be strategically introduced. nih.gov
SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are often crucial for modulating biological activity. nih.govnih.gov Computational models help rationalize these empirical findings and provide a predictive framework for designing the next generation of analogs with tailored pharmacological profiles.
Table 5: Structure-Based Design Principles for Quinazolinone Analogs
| Structural Modification | Target Position | Rationale based on Computational Models | Predicted Effect |
| Introduction of a substituted aromatic ring | Position 3 | Can form π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in the binding site. | Enhanced binding affinity and selectivity. nih.gov |
| Addition of H-bond donor/acceptor | Position 2 or 4 | To form specific hydrogen bonds with key polar residues (e.g., Asn, Asp, Ser) in the active site. | Increased binding specificity and potency. nih.gov |
| Introduction of halogen atoms (e.g., Cl, F) | Position 6 or 8 | Can modulate electronic properties (reactivity) and form halogen bonds or hydrophobic interactions. | Improved activity and metabolic stability. nih.gov |
| Fusion of additional heterocyclic rings | Quinazolinone Core | Expands the molecular scaffold to interact with larger or adjacent binding pockets. | Development of compounds with novel mechanisms or dual-target activity. |
Quinazolino 4,3 B Quinazolin 8 One As a Privileged Scaffold in Medicinal Chemistry Research Excluding Clinical Trials
Design and Synthesis of Quinazolino[4,3-b]quinazolin-8-one-Based Molecular Probes
The development of molecular probes is crucial for understanding the biological mechanisms of action of bioactive compounds. While research on molecular probes specifically derived from the this compound scaffold is not extensively documented in publicly available literature, the broader quinazolinone class has been successfully utilized for this purpose. These examples provide a framework for the potential design of probes based on the this compound core.
Fluorescent probes, for instance, are valuable tools for visualizing biological processes. The general strategy for creating such probes involves linking a fluorophore to the quinazolinone scaffold. The selection of the fluorophore and the linker is critical to ensure that the probe retains its biological activity and has suitable photophysical properties. Similarly, photoaffinity probes, which can be used to identify the protein targets of a drug, have been developed from quinazoline (B50416) derivatives. These probes typically incorporate a photoreactive group and a tag for detection.
The synthesis of such probes would likely follow established methodologies for the functionalization of the this compound core. A facile and rapid synthesis of 6-substituted this compound derivatives has been reported, which involves a two-step condensation from isatoic anhydride, followed by condensation with ortho-esters under microwave irradiation researchgate.net. This method provides a convenient route to introduce substituents at the 6-position, which could serve as an attachment point for a linker connected to a probe moiety.
While specific examples for the this compound scaffold are yet to be reported, the synthetic accessibility of its derivatives and the proven utility of the broader quinazolinone class in probe development suggest that this is a promising area for future research.
Hybridization Strategies with Other Bioactive Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. Although specific examples of hybrid molecules incorporating the this compound scaffold are not widely reported, the general quinazolinone core has been extensively used in hybridization strategies. These strategies offer insights into how the this compound scaffold could be similarly functionalized.
Common hybridization partners for quinazolinones include other heterocyclic systems known for their biological activities, such as pyrazole, imidazole, and thiazole (B1198619) nih.govnih.gov. The resulting hybrid molecules often exhibit enhanced or novel biological activities compared to their individual components. For instance, quinazolinone-based hybrids have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties nih.govnih.gov.
The synthesis of such hybrids typically involves the covalent linking of the two scaffolds through a suitable spacer. The choice of the linker can significantly influence the physicochemical and pharmacological properties of the hybrid molecule. The synthetic routes to functionalized this compound derivatives, such as the 6-substituted analogues, provide potential handles for the attachment of other bioactive scaffolds researchgate.net.
The exploration of hybridization strategies based on the this compound scaffold is a promising avenue for the discovery of new drug candidates with unique pharmacological profiles.
Development of Lead Compounds and Precursors for Further Investigation
The this compound scaffold has served as a foundation for the development of potent lead compounds. A notable example is 6-phenyl-8H-benzo[g]this compound , which has been identified as a highly potent inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govtandfonline.comdundee.ac.uk. NQO1 is a cytoprotective enzyme that plays a crucial role in cellular defense against oxidative stress.
The discovery of this potent NQO1 inducer highlights the potential of the this compound scaffold for the development of agents targeting pathways involved in cellular protection. The synthesis of a series of novel 2-phenylquinazoline-4-amine derivatives led to the identification of this lead compound, which exhibited a concentration that doubles the specific activity of NQO1 (CD value) of 70 nM nih.govdundee.ac.uk.
The development of precursors for further investigation is also a key aspect of medicinal chemistry research. The facile synthesis of 6-substituted Quinazolino[4,3-b]quinazolin-8-ones provides a platform for generating a library of analogues for structure-activity relationship (SAR) studies researchgate.net. By varying the substituent at the 6-position, researchers can explore the impact on biological activity and optimize the properties of lead compounds.
The following table summarizes the key findings related to a lead compound derived from the this compound scaffold:
| Compound | Biological Activity | Key Findings |
| 6-phenyl-8H-benzo[g]this compound | Potent NQO1 inducer | CD value of 70 nM nih.govdundee.ac.uk |
This data underscores the potential of the this compound scaffold in generating promising lead compounds for further preclinical development.
Applications in Chemical Biology Research
The this compound scaffold and its derivatives have significant applications in chemical biology research, primarily as tools to probe and modulate biological pathways. The identification of 6-phenyl-8H-benzo[g]this compound as a potent NQO1 inducer provides a valuable chemical tool to study the Nrf2-Keap1 signaling pathway, which is a master regulator of the cellular antioxidant response nih.govtandfonline.com.
By using this compound, researchers can investigate the downstream effects of NQO1 induction and its role in protecting cells from oxidative damage and xenobiotics. This can provide insights into the pathogenesis of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Furthermore, the diverse biological activities reported for the broader class of quinazolinone derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that the this compound scaffold could be a source of chemical probes for a variety of biological targets nih.govmdpi.comresearchgate.net. The development of a library of derivatives with systematic structural modifications would be a valuable resource for chemical biology screening to identify new probes for dissecting complex biological processes.
The application of this compound-based compounds in chemical biology research holds great promise for advancing our understanding of cellular signaling pathways and for the identification of new therapeutic targets.
Future Research Directions and Unexplored Avenues for Quinazolino 4,3 B Quinazolin 8 One
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of the quinazolino[4,3-b]quinazolin-8-one core has been an area of active investigation, with future research poised to focus on efficiency, sustainability, and diversity.
Current and Emerging Synthetic Strategies:
Microwave-Assisted Synthesis: Efficient microwave-assisted multi-step syntheses of 8H-quinazolino[4,3-b]quinazolin-8-one have been developed, often involving two Niementowski condensations from anthranilic acids. researchgate.net Further research could optimize these conditions to improve yields and reduce reaction times.
Solvent-Free Conditions: A facile and rapid synthesis for 6-substituted quinazolino[4,3-b]quinazolin-8-ones has been reported using microwave irradiation under solvent-free conditions. researchgate.netresearchgate.net This approach, which involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters, aligns with the principles of green chemistry by eliminating the need for organic or inorganic reagents. researchgate.net
Sustainable Protocols: The broader quinazolinone scaffold has seen the development of sustainable synthetic protocols that can be adapted for the tetracyclic system. These include metal- and catalyst-free conditions, the use of green solvents, and oxidant-free reactions. mdpi.comnih.gov For instance, an H2O2-mediated synthesis using dimethyl sulfoxide (B87167) (DMSO) as a carbon source presents a green and efficient method for creating the quinazolin-4(3H)-one core. nih.gov
Future work should aim to combine these approaches, developing one-pot, multicomponent reactions under sustainable conditions to generate diverse libraries of this compound derivatives. The use of flow chemistry could also offer a scalable and efficient alternative to batch processing.
| Synthetic Approach | Key Features | Starting Materials | Potential for Sustainability |
|---|---|---|---|
| Microwave-Assisted Niementowski Condensation | Rapid, efficient | Anthranilic acids | Reduced energy consumption and reaction times |
| Microwave-Assisted Solvent-Free Condensation | No organic/inorganic reagents, rapid | Isatoic anhydride, ortho-esters | High atom economy, reduced waste |
| H2O2-Mediated Synthesis | Uses an effective, green oxidant | 2-amino benzamide, DMSO | Environmentally benign oxidant |
| Metal- and Catalyst-Free Oxidative Procedure | Avoids hazardous materials and expensive reagents | o-aminobenzamides, styrenes | Low cost, environmentally friendly |
Advanced Mechanistic Investigations of Biological Interactions
Understanding how this compound and its analogs interact with biological targets at a molecular level is crucial for their development as therapeutic agents. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.
A key study identified 6-phenyl-8H-benzo[g]this compound, a closely related analog, as a potent inducer of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This finding points toward the Keap1-Nrf2 pathway as a critical biological target. Advanced mechanistic investigations could include:
Molecular Docking and Dynamics: Docking studies have been performed to explore the binding of these compounds to the Kelch domain of Keap1, which is responsible for binding Nrf2. nih.gov Future computational work could use molecular dynamics simulations to understand the stability of the compound-protein complex and identify key residue interactions over time.
Structural Biology: Co-crystallization of potent analogs with their target proteins (e.g., Keap1, EGFR, CDK2) would provide definitive, high-resolution insights into the binding mode. nih.gov This structural information is invaluable for structure-based drug design.
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure binding affinity and thermodynamic parameters of the interaction between the compounds and their target proteins.
These advanced studies will move beyond identifying that a compound is active to explaining how and why it is active, facilitating the design of more effective molecules.
Development of Highly Selective and Potent Analogs through Rational Design
Rational design, guided by an understanding of structure-activity relationships (SAR), is a powerful strategy for optimizing lead compounds. Future efforts should focus on systematically modifying the this compound scaffold to enhance potency and selectivity for specific biological targets.
Key strategies for rational design include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the this compound core is necessary. For the broader quinazolinone class, it has been shown that substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, can significantly influence antimicrobial and cytotoxic activities. nih.gov Similar systematic studies are needed for this specific tetracyclic system.
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For example, the phenyl group in some active analogs could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target's binding pocket.
Privileged Structure-Based Design: The quinazolinone core is considered a "privileged structure" due to its ability to bind to multiple biological targets. nih.gov By incorporating pharmacophoric elements known to interact with specific targets (e.g., a urea (B33335) moiety for VEGFR-2 inhibition), novel analogs with targeted activities can be designed. dovepress.com
| Design Strategy | Objective | Example from Quinazolinone Research |
|---|---|---|
| Structure-Activity Relationship (SAR) | Identify key functional groups for activity | Introducing variations on different rings to optimize antibacterial activity acs.org |
| Computational ADME Prediction | Optimize pharmacokinetic properties | Screening synthesized compounds for predicted absorption, distribution, metabolism, and excretion nih.gov |
| Target-Specific Pharmacophore Incorporation | Enhance binding to a specific target | Adding a diaryl urea moiety to target the DFG motif of VEGFR-2 dovepress.com |
| Site-Selective Functionalization | Create diverse and novel analogs | Palladium-catalyzed C-H bond functionalization to build fused heterocyclic systems researchgate.net |
Exploration of New Biological Targets and Pathways
The quinazolinone scaffold is known for its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.govmdpi.comresearchgate.net While the Keap1-Nrf2 pathway and NQO1 induction are promising areas, the therapeutic potential of this compound is likely much broader.
Future research should focus on screening this compound class against a diverse panel of biological targets. Potential new targets and pathways to explore include:
Protein Kinases: Many quinazolinone derivatives are known to be potent inhibitors of various protein kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govdovepress.com Screening this compound analogs against a kinase panel could identify novel and selective kinase inhibitors.
Enzymes in Inflammatory Pathways: Cyclooxygenase (COX-1 and COX-2) are key targets for anti-inflammatory drugs. mdpi.com Given the known anti-inflammatory properties of some quinazolinones, evaluating this specific scaffold for COX inhibition is a logical next step.
DNA-Related Enzymes: Other quinazolinone derivatives have shown inhibitory activity against enzymes involved in DNA replication and repair, such as poly-(ADP-ribose) polymerase (PARP) and thymidylate synthase. nih.gov These targets are highly relevant in oncology.
Antimicrobial Targets: The rise of antibiotic resistance necessitates the discovery of new antibacterial and antifungal agents. The quinazolinone core has demonstrated activity against various microbial strains, and investigating the specific mechanisms (e.g., inhibition of cell wall synthesis, DNA gyrase) for this tetracyclic system is warranted. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in this compound Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. Integrating these computational tools into this compound research can accelerate the identification of potent and selective analogs and predict their properties.
Potential applications of AI and ML include:
Predictive Modeling: ML models, such as K-Nearest Neighbor or Support Vector Machines, can be trained on existing data from quinazolinone analogs to predict the biological activity of new, unsynthesized compounds. mdpi.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties (e.g., high affinity for a specific target, favorable ADME profile). These models can explore a vast chemical space to propose novel this compound derivatives that a human chemist might not conceive.
Virtual Screening: ML-based scoring functions can be used to rapidly screen large virtual libraries of compounds for their potential to bind to a biological target, significantly speeding up the initial stages of hit identification. The EDock-ML web server is one such tool that uses ML to predict binding activity. mdpi.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design process is crucial. AI models can predict these properties from a molecule's structure, helping to filter out candidates that are likely to fail in later stages of development. nih.gov
By embracing these computational approaches, the design-synthesize-test cycle can be made significantly more efficient, reducing the time and cost associated with discovering new drug candidates based on the this compound scaffold.
Q & A
Q. What controls are essential in mechanistic studies of Nrf2 activation?
- Methodological Answer : Include:
- Positive control : Sulforaphane (5 μM) to benchmark Nrf2 pathway activation .
- Negative control : Keap1-overexpressing cells to confirm target specificity .
- Off-target checks : Screen for ARE (antioxidant response element)-independent effects via luciferase reporter assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
